![molecular formula C19H18Cl2N2O2 B12502404 1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B12502404.png)
1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-(2,4-Dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Acylation Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-2,4-dichlorobenzoyl phosphoric triamides: These compounds share a similar benzoyl structure but differ in their functional groups and applications.
2,4-dichlorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and has its own set of applications in organic synthesis.
Properties
Molecular Formula |
C19H18Cl2N2O2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,24) |
InChI Key |
OBGFTBOQRMHQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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